molecular formula C11H10F3N3 B1520417 3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 1235438-91-1

3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No. B1520417
M. Wt: 241.21 g/mol
InChI Key: CSVIXJGTGACZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazol-5-amine (MPTP) is a synthetic compound that has been used for a variety of scientific research applications. It is an important compound in the field of neuroscience, as it has been used to study the effects of dopamine depletion in the brain and its associated neurological disorders. In addition, it has been used to study the effects of Parkinson's disease, Alzheimer's disease, and other neurological disorders.

Scientific Research Applications

    Scientific Field: Organic Chemistry

    • Application : Synthesis of novel compounds .
    • Method : The novel compound 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one is obtained in excellent yield via a thionation of the corresponding oxygen analogue. The product is isolated in pure form using column chromatography and is characterised using 1D and 2D NMR experiments, ATR IR and HRMS spectra, and single-crystal XRD .
    • Results : The novel compound 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one was successfully synthesized and characterized .

    Scientific Field: Medicinal Chemistry

    • Application : Evaluation as Antitumor and Antiangiogenic Agents .
    • Method : Several 1,3,4-trisubstituted pyrazole derivatives were synthesized and screened for their cytotoxic effect in a primary 3 tumor cell line test at 10 −4 M drug concentration .
    • Results : Compounds 19 and 20 reduced the growth of one or more of these cell lines to less than 32% and escalated up to evaluation in the full panel of 60 human tumor cell lines at a minimum of 5 concentrations at 10 fold dilutions .

properties

IUPAC Name

5-methyl-2-phenyl-4-(trifluoromethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-7-9(11(12,13)14)10(15)17(16-7)8-5-3-2-4-6-8/h2-6H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVIXJGTGACZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(F)(F)F)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazol-5-amine
Reactant of Route 3
3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazol-5-amine
Reactant of Route 6
3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.